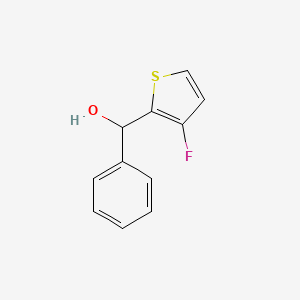
(3-Fluorothiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H9FOS It consists of a fluorinated thiophene ring attached to a phenyl group via a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3-Fluorothiophen-2-yl)(phenyl)methanol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound. In this case, a Grignard reagent derived from 3-fluorothiophene can be reacted with benzaldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product in a suitable form for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluorothiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(3-Fluorothiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Fluorothiophen-2-yl)(phenyl)methanol depends on its specific applicationThe pathways involved can vary widely depending on the biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.
(3-Fluoro-2-methylphenyl)(thiophen-2-yl)methanol: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(3-Fluorothiophen-2-yl)(phenyl)methanol is unique due to the presence of both a fluorinated thiophene ring and a phenyl group, which can impart distinct chemical and physical properties. These features make it a valuable compound for various research applications, offering unique reactivity and potential for functionalization .
Propiedades
Fórmula molecular |
C11H9FOS |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
(3-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9FOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H |
Clave InChI |
ZLYQDNWOOCVXTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CS2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


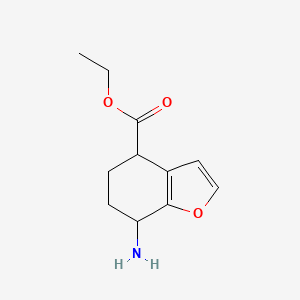
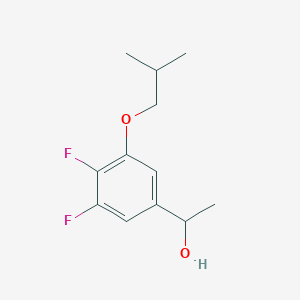
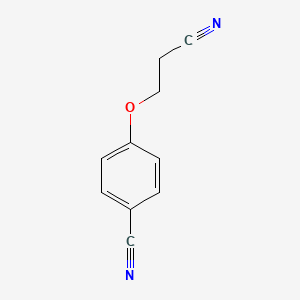
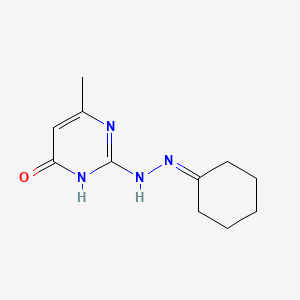
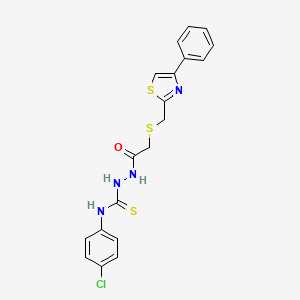
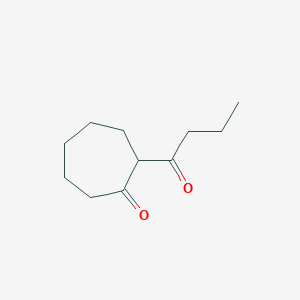
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)


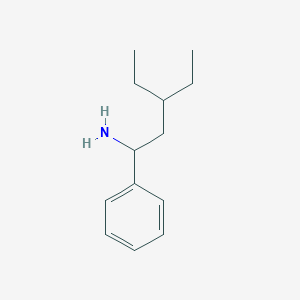

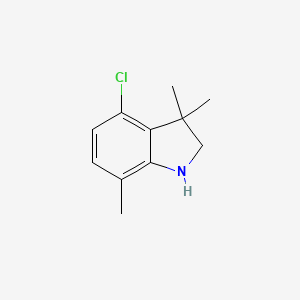
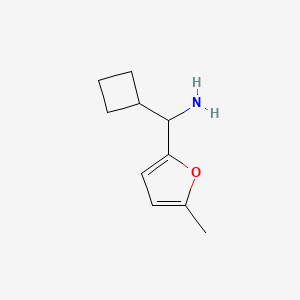
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)
